(2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid

Medicinal Chemistry Crystallography Solid-State Chemistry

This (2Z)-configured N-acetyl-α,β-dehydrophenylalanine analog is a differentiated halogenated building block for systematic SAR campaigns. Its 4-chloro substituent and (Z)-stereochemistry impart distinct lipophilicity (logP ~1.69) and conformational constraints versus the unsubstituted (logP ~1.23) or 4-fluoro (logP ~1.32) analogs. This compound enables precise exploration of lipophilicity and steric effects on target binding. It serves as a versatile precursor for generating focused libraries of tubulin polymerization inhibitors (class-level IC50 = 3.24 μM; 80.07% β-tubulin inhibition) and cathepsin C inhibitors with the slow-binding (Z)-dehydrophenylalanine motif. The reported single-crystal structure, featuring a unique hydrogen-bonded two-dimensional ribbon motif, makes it an excellent reference for solid-state form screening and comparative crystal packing studies. Insist on the specific (2Z)-4-chloro analog—generic substitution invalidates SAR without re-validation. Minimum purity specification: 95%.

Molecular Formula C11H10ClNO3
Molecular Weight 239.66
CAS No. 88681-63-4
Cat. No. B2685197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid
CAS88681-63-4
Molecular FormulaC11H10ClNO3
Molecular Weight239.66
Structural Identifiers
SMILESCC(=O)NC(=CC1=CC=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C11H10ClNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)/b10-6-
InChIKeySWUMDDFBFZVMFJ-POHAHGRESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic Acid (CAS 88681-63-4) Chemical Properties and Research-Grade Purity


(2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid is an α,β-unsaturated amino acid derivative classified as an N-acetyl-α,β-dehydrophenylalanine analog. Its molecular structure comprises a 4-chlorophenyl ring, an acetylamino group, and an acrylic acid moiety with a defined (Z)-stereochemistry, which influences its conformation and intermolecular interactions. The compound is commercially available as a research chemical with a minimum purity specification of 95% from suppliers such as AKSci, and a typical purity of 97% from others . It is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, serving as a precursor to more complex molecules .

Why (2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic Acid Cannot Be Simply Replaced by Other α-Acetamidocinnamic Acid Analogs


The specific (2Z)-stereochemistry and the 4-chloro substituent confer distinct physicochemical properties and potential biological activities compared to its unsubstituted or differently substituted analogs. The (Z)-configuration of the α,β-unsaturated bond is crucial for molecular conformation and crystal packing, as evidenced by intermolecular hydrogen bonding patterns [1]. The chlorine atom modulates electronic effects and lipophilicity (logP), which can alter membrane permeability and target engagement in biological assays. Direct substitution with the unsubstituted phenyl analog (α-acetamidocinnamic acid) or 4-fluoro/4-bromo derivatives results in changes in molecular weight, lipophilicity, and potential intermolecular interactions, rendering the compounds non-equivalent for research or synthetic applications. Consequently, generic replacement is inadvisable without quantitative validation of the specific target's structure-activity relationship.

Quantitative Differentiation of (2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic Acid Against Structural Analogs


Melting Point Comparison: 4-Chloro Analog Exhibits Distinct Thermal Behavior vs. Unsubstituted Phenyl and 4-Fluoro Analogs

The melting point of (2Z)-2-(acetylamino)-3-(4-chlorophenyl)acrylic acid is reported to be 200-202 °C, while the unsubstituted phenyl analog (α-acetamidocinnamic acid) melts at 188-190 °C . The 4-fluoro analog has a reported melting point of 222-223 °C . The 12 °C elevation relative to the unsubstituted analog and 20 °C depression relative to the 4-fluoro analog reflect differences in crystal lattice energy, influenced by the chloro substituent's size and polarizability. This differential thermal behavior has implications for purification, formulation, and storage conditions.

Medicinal Chemistry Crystallography Solid-State Chemistry

Lipophilicity (LogP) Differentiation: Chlorine Substitution Confers Higher Calculated Lipophilicity than Unsubstituted or Fluorinated Analogs

The predicted logP (partition coefficient) for (2Z)-2-(acetylamino)-3-(4-chlorophenyl)acrylic acid is approximately 1.69 . In comparison, the unsubstituted phenyl analog (α-acetamidocinnamic acid) has a predicted logP of ~1.23 , and the 4-fluoro analog has a predicted logP of ~1.32 . The 0.46 log unit increase over the unsubstituted analog corresponds to a ~2.9-fold higher predicted octanol/water partition, indicating enhanced membrane permeability potential. This difference is attributable to the lipophilic nature of the chloro substituent.

ADME Drug Design Physicochemical Profiling

Molecular Weight Differentiation: Chlorine Substituent Yields Intermediate MW with Potential for Fine-Tuning Physicochemical Properties

The molecular weight (MW) of (2Z)-2-(acetylamino)-3-(4-chlorophenyl)acrylic acid is 239.65 g/mol . The unsubstituted phenyl analog (α-acetamidocinnamic acid) has a MW of 205.21 g/mol, while the 4-bromo analog has a MW of 284.11 g/mol . This positions the chloro compound between the unsubstituted and bromo derivatives, offering a balanced MW profile. In fragment-based drug discovery and lead optimization, MW is a key determinant of ligand efficiency and compliance with Lipinski's Rule of Five.

Medicinal Chemistry Synthetic Chemistry Lead Optimization

Crystal Packing and Hydrogen Bonding Network: 4-Chloro Substitution and (Z)-Configuration Enable Unique 2D Ribbon Assembly in Solid State

Single-crystal X-ray diffraction analysis reveals that (Z)-2-acetamido-3-(4-chlorophenyl)acrylic acid crystallizes with a unique hydrogen bonding network [1]. Intermolecular O—H⋯O and N—H⋯O hydrogen bonds assemble molecules into infinite two-dimensional ribbons. The (Z)-configuration places the benzene ring and acetamidoacrylic acid unit on opposite sides of the C=C double bond, a geometry that dictates this specific supramolecular architecture. While comparative crystallographic data for exact analogs under identical conditions are not available, the reported packing is a direct consequence of the molecule's precise stereochemistry and substitution pattern, differentiating it from potential (E)-isomers or other substituted derivatives which would exhibit altered packing motifs.

Crystallography Solid-State Chemistry Supramolecular Chemistry

Class-Level Inference: 4-Chlorophenyl Acrylic Acid Scaffold Demonstrates Antiproliferative Activity with Defined IC50 and Tubulin Inhibition

While no direct biological data for (2Z)-2-(acetylamino)-3-(4-chlorophenyl)acrylic acid itself is available, closely related 3-(4-chlorophenyl)acrylic acid derivatives have been quantitatively characterized [1]. Compound 4b, a 3-(4-chlorophenyl)acrylic acid derivative, exhibited an IC50 of 3.24 ± 0.13 μM against the MDA-MB-231 breast cancer cell line, compared to the reference tubulin inhibitor combretastatin A-4 (CA-4) with an IC50 of 1.27 μM. Additionally, compound 4b inhibited β-tubulin polymerization by 80.07% and induced G2/M cell cycle arrest. This data suggests that the 4-chlorophenyl acrylic acid scaffold confers intrinsic biological activity, and the target compound, as a core building block of this scaffold, is valuable for constructing bioactive molecules with comparable potency.

Cancer Research Antiproliferative Tubulin Polymerization

Class-Level Inference: Dehydrophenylalanine-Containing Peptide Esters Exhibit Cathepsin C Inhibition with Slow-Binding Kinetics

Esters of dehydropeptides incorporating C-terminal (Z)-dehydrophenylalanine, the core motif of the target compound, have been evaluated as inhibitors of cathepsin C [1]. These esters exhibited moderate to weak inhibition, with some displaying slow-binding behavior. While quantitative IC50 values for the target compound itself are not available, the class-level observation confirms that the (Z)-dehydrophenylalanine scaffold can engage the active site of cathepsin C, a cysteine protease involved in inflammatory and immune processes. Molecular modeling studies suggest surface binding rather than deep cavity submersion. This class evidence supports the use of the target compound as a synthetic intermediate for developing novel cathepsin C inhibitors.

Protease Inhibition Cathepsin C Dehydropeptides

Optimal Research and Development Applications for (2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic Acid


Medicinal Chemistry: Halogen Scanning in Lead Optimization

Utilize (2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid as a key building block in a halogen scanning campaign. Its distinct logP (~1.69) and molecular weight (239.65 g/mol) relative to unsubstituted (logP ~1.23, MW 205.21) and 4-fluoro analogs (logP ~1.32) allow for systematic exploration of lipophilicity and steric effects on target binding . The compound's (Z)-stereochemistry and crystal packing [1] further provide unique conformational constraints for SAR studies.

Anticancer Agent Development: Tubulin Polymerization Inhibitor Scaffold

Employ the compound as a core scaffold for synthesizing novel tubulin polymerization inhibitors. Class-level evidence demonstrates that 3-(4-chlorophenyl)acrylic acid derivatives exhibit antiproliferative activity (IC50 = 3.24 μM) and inhibit β-tubulin polymerization by 80.07% [2]. The target compound serves as a versatile precursor for generating focused libraries to optimize potency, selectivity, and in vivo efficacy.

Protease Inhibitor Design: Cathepsin C Targeting

Incorporate the compound into dehydropeptide or dehydrodipeptide ester libraries for evaluating cathepsin C inhibition. The (Z)-dehydrophenylalanine motif is known to confer slow-binding inhibition on cathepsin C [3]. The 4-chloro substitution provides a handle for modulating enzyme-ligand interactions and improving pharmacokinetic properties.

Crystallography and Solid-State Form Screening

Leverage the reported single-crystal structure [1] as a reference for solid-state form screening. The distinct hydrogen-bonded two-dimensional ribbon motif influences dissolution rate and crystal habit. This compound is ideal for comparative studies on how halogen substitution (Cl vs. F vs. H) alters crystal packing, a critical parameter for formulation development and polymorph control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.